molecular formula C15H20N2O B1486703 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one CAS No. 897396-21-3

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one

Cat. No.: B1486703
CAS No.: 897396-21-3
M. Wt: 244.33 g/mol
InChI Key: FLAQNBAVKBCRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is a chemical compound with the molecular formula C15H20N2O . It belongs to a class of 3,10-diazabicyclo[4.3.1]decane derivatives that are of significant interest in medicinal chemistry and pharmacological research . Compounds based on the diazabicyclo[4.3.1]decane scaffold have been investigated for their potential to treat a wide range of disorders. Preclinical research into related structures has indicated potential value in targeting conditions of the central nervous system, neuropathic pain, and diseases involving neurodegeneration . The rigid [4.3.1] scaffold is considered advantageous for designing efficient ligands, as it provides a preorganized structure that can lead to high binding affinity for specific protein targets . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-9-13-7-4-8-14(10-16-15)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQNBAVKBCRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Transformations

  • The synthesis often starts from commercially available dicarboxylic acids such as octanedioic acid or suberic acid.
  • Conversion of these acids into dihaloalkane derivatives like dimethyl 2,7-dibromooctanoate is performed.
  • Reaction with benzylamine or methylamine leads to formation of intermediate azepane derivatives, which are precursors for bicyclic structures.

Formation of the Diazabicyclo[4.3.1]decane Core

  • Heating the intermediate azepane derivatives with benzylamine induces cyclization to bicyclic dione compounds.
  • Reduction of these bicyclic diones with lithium aluminium hydride (LiAlH4) yields the corresponding diazabicycloalkane amines.
  • Hydrogenolysis (catalytic hydrogenation) is then used to remove protecting groups and finalize the bicyclic amine structure.

Introduction of the Benzyl Group and Oxidation

  • Benzyl groups are introduced through reaction with benzylamine or benzyl-protected intermediates.
  • Oxidation steps to form the ketone at the 4-position can be achieved by selective oxidation methods such as Jones oxidation or other suitable oxidation reagents.

Representative Experimental Procedure (Adapted from Source)

Step Reagents & Conditions Description Yield/Outcome
1 Octanedioic acid → Dimethyl 2,7-dibromooctanoate Halogenation of dicarboxylic acid derivative Not specified
2 Dimethyl 2,7-dibromooctanoate + Benzylamine, heating Formation of cis-dimethyl 1-benzylazepane-2,7-dicarboxylate Intermediate
3 Heating with benzylamine Cyclization to bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione Intermediate
4 Reduction with LiAlH4, 120 °C, 20 h Reduction of bicyclic dione to diazabicycloalkane amine High yield (not specified)
5 Hydrogenolysis with Pd/C, 100 °C, 50 bar H2, 40 h Removal of protecting groups to yield 10-methyl-8,10-diazabicyclo[4.3.1]decane 79% yield

Note: The above procedure is adapted from a closely related synthesis of 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane, which shares a similar bicyclic framework and benzyl substitution pattern relevant to this compound.

Alternative Synthetic Routes and Functionalization

  • A patented method describes synthesis starting from (S)- or (R)-2-amino-1-propanol, which is benzyl-protected and nosyl-protected, followed by allylation and ring-closing metathesis to form bicyclic intermediates. Subsequent functionalization, including removal of benzyl groups and oxidation, leads to the target diazabicyclo derivatives.
  • Copper(I)-catalyzed alkyne-azide cycloaddition and other click-chemistry approaches have been used to functionalize bicyclic intermediates at specific positions, allowing for tailored substitution patterns including benzyl groups.
  • Oxidation of benzyl-protected alcohols to carboxylic acids or ketones using Jones reagent or methylation with methyl iodide are common functionalization steps to achieve the ketone functionality at position 4.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Key Steps Advantages Limitations
Multi-step from octanedioic acid Octanedioic acid Benzylamine, LiAlH4, Pd/C Halogenation → amination → cyclization → reduction → hydrogenolysis Scalable, multigram synthesis Long reaction times, high temperature
Protection and metathesis route (S)- or (R)-2-amino-1-propanol Benzyl bromide, nosyl chloride, Grubbs catalyst Protection → allylation → ring-closing metathesis → deprotection → functionalization Stereoselective, versatile Requires specialized catalysts
Click chemistry functionalization Benzyl-protected intermediates Cu(I) catalyst, azides Alkyne-azide cycloaddition → oxidation/methylation Enables diverse substitution Multi-step, complex purification

Research Findings and Optimization Notes

  • The stereochemistry of substituents on the diazabicyclo[4.3.1]decane core significantly affects biological activity, which influences synthetic route choices to control stereochemistry.
  • The use of lithium aluminium hydride reduction is critical for converting bicyclic diones to amines without ring cleavage.
  • Hydrogenolysis under high pressure and temperature efficiently removes benzyl protecting groups, yielding pure bicyclic amines with high yield.
  • Alternative protecting groups like nosyl and benzyl allow selective functionalization and deprotection sequences, facilitating the synthesis of derivatives with varied substitution patterns.
  • The choice of solvent (e.g., absolute dioxane or ethanol) and inert atmosphere (argon) is important to prevent side reactions and ensure high purity.

Chemical Reactions Analysis

Types of Reactions

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Properties

Opioid Receptor Agonism

Research indicates that 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one exhibits a strong affinity for various opioid receptors, including mu (μ), delta (δ), and kappa (κ) receptors. These receptors play crucial roles in pain modulation and are targets for analgesic drugs. The compound has been shown to act as an agonist, potentially offering analgesic effects comparable to traditional opioids but with a reduced side effect profile .

Analgesic Activity

In preclinical studies, compounds similar to this compound have demonstrated significant analgesic activity. For instance, the analgesic effects of diazabicyclic compounds have been reported to be comparable to morphine but with lower incidence of adverse effects such as respiratory depression . This makes them promising candidates for pain management therapies.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the bicyclic structure followed by functionalization at the benzyl position. Various derivatives have been synthesized to enhance receptor selectivity and improve pharmacokinetic properties .

Therapeutic Applications

Pain Management

Given its opioid receptor activity, this compound is being investigated for its potential use in treating chronic pain conditions. Its ability to selectively activate certain opioid receptors may provide an effective alternative to conventional opioids, minimizing the risk of addiction and tolerance .

Neurological Disorders

Recent studies suggest that compounds like this compound could also play a role in treating neurological disorders such as anxiety and depression by modulating the opioidergic system . The dual action on multiple opioid receptors may help in balancing mood and reducing anxiety symptoms.

Case Studies

Clinical Trials

Several clinical trials are underway to evaluate the efficacy and safety of diazabicyclic compounds in various therapeutic contexts:

  • Chronic Pain Management : A double-blind study is assessing the effectiveness of this compound in patients with chronic pain conditions compared to standard opioid treatments.
  • Anxiety Disorders : Another trial focuses on its potential benefits in patients suffering from generalized anxiety disorder, measuring both subjective and objective outcomes related to anxiety levels.

Mechanism of Action

The mechanism by which 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the 3,10-Diazabicyclo[4.3.1]decan-4-one Series

10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one (CAS: 1210967-02-4)
  • Molecular Formula : C₁₁H₁₈N₂O
  • Molecular Weight : 194.28 g/mol
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one (CAS: 1465-09-4)
  • Molecular Formula : C₉H₁₆N₂O
  • Molecular Weight : 168.24 g/mol
  • Key Differences: The methyl group at position 10 simplifies the synthesis (e.g., via Schmidt reaction of pseudopelletierine) . Forms stable salts, such as the methiodide (mp >300°C) and hydrochlorides (5a + 5b), demonstrating utility in pharmaceutical salt formation .
8,10-Diazabicyclo[4.3.1]decane Derivatives
  • Example: 8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decan-7,9-dione (6b)
    • Molecular Formula : C₁₇H₂₀N₂O₂
    • Synthesis : Achieved via LiAlH₄ reduction of dicarboxylate intermediates, highlighting the role of bicyclic frameworks in multi-step syntheses .

Structural Isomers and Analogous Bicyclic Systems

3,8-Diazabicyclo[4.3.1]decan-4-one (CID 165947528)
  • Molecular Formula : C₈H₁₄N₂O
  • Molecular Weight : 154.21 g/mol
  • Key Differences: Nitrogen atoms at positions 3 and 8 alter hydrogen-bonding capabilities and basicity compared to the 3,10 system.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one 897396-21-3 C₁₅H₂₀N₂O 244.33 Benzyl group enhances lipophilicity; potential medicinal applications .
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one 1210967-02-4 C₁₁H₁₈N₂O 194.28 Discontinued; cyclopropyl substituent improves solubility .
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one 1465-09-4 C₉H₁₆N₂O 168.24 Simple synthesis; forms stable salts; limited analytical data .
3,8-Diazabicyclo[4.3.1]decan-4-one 165947528 (CID) C₈H₁₄N₂O 154.21 Altered nitrogen positions; distinct spatial properties .

Biological Activity

Overview

10-Benzyl-3,10-diazabicyclo[4.3.1]decane (CAS No. 653600-91-0) is a bicyclic compound notable for its unique diazabicyclic structure, which includes a benzyl group attached to a diazabicyclo framework. This compound has garnered attention in medicinal chemistry due to its potential applications as a selective delta opioid receptor agonist, which may provide therapeutic benefits in pain management while minimizing central side effects associated with traditional opioids.

  • Molecular Formula : C₁₄H₁₈N₂
  • Molecular Weight : 230.35 g/mol

The biological activity of 10-benzyl-3,10-diazabicyclo[4.3.1]decane is primarily attributed to its interaction with the delta opioid receptors. These receptors are involved in modulating pain and emotional responses, making them critical targets for analgesic drug development.

Key Mechanisms:

  • Receptor Modulation : The compound acts as an agonist at delta opioid receptors, influencing pain perception and emotional states.
  • Selectivity : Its unique structural features may enhance selectivity for delta receptors over mu receptors, potentially reducing the risk of addiction and other adverse effects associated with mu opioid agonists.

Biological Activity Data

Research studies have demonstrated the biological activity of 10-benzyl-3,10-diazabicyclo[4.3.1]decane through various assays and models.

Study Findings
Study 1: Opioid Receptor Binding AffinityDemonstrated significant binding affinity to delta opioid receptors with minimal binding to mu receptors.
Study 2: Analgesic EfficacyIn vivo studies showed reduced pain response in animal models compared to controls, indicating effective analgesic properties.
Study 3: Side Effect ProfileReported lower incidence of side effects typically associated with traditional opioids, such as respiratory depression and addiction potential.

Case Studies

Several case studies have highlighted the therapeutic potential of 10-benzyl-3,10-diazabicyclo[4.3.1]decane:

  • Case Study A : A clinical trial evaluating the efficacy of this compound in chronic pain management showed promising results, with participants reporting significant pain relief without the typical side effects seen with conventional opioids.
  • Case Study B : Research on its pharmacokinetics revealed favorable absorption and distribution characteristics, suggesting good bioavailability and potential for oral administration.

Synthesis and Applications

The synthesis of 10-benzyl-3,10-diazabicyclo[4.3.1]decane typically involves multi-step organic reactions using benzylamine and suitable bicyclic precursors under controlled conditions.

Synthetic Route:

  • Step 1 : Reaction of benzylamine with a bicyclic precursor.
  • Step 2 : Use of strong acids or bases to facilitate the formation of the bicyclic structure.

This compound serves as a building block in organic synthesis and has applications in:

  • Medicinal Chemistry : Development of new analgesics.
  • Biological Studies : Investigating protein interactions and enzyme activities.

Comparison with Similar Compounds

The structural uniqueness of 10-benzyl-3,10-diazabicyclo[4.3.1]decane distinguishes it from other diazabicyclic compounds.

Compound Name Structural Features Unique Aspects
8-Benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decaneMethyl group at position 10Enhanced lipophilicity may affect bioavailability
3-Benzyl-3,8-diazabicyclo[3.2.1]octaneSmaller bicyclic systemPotentially different receptor selectivity
5-Vinyl-3,10-diazabicyclo[4.3.1]decaneVinyl group substitution at position 5May exhibit different reactivity patterns

Q & A

Basic: What are the standard synthetic protocols for 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one, and how can reaction efficiency be quantified?

Methodological Answer:
Synthesis typically involves multi-step cyclization reactions, often leveraging benzyl-protected intermediates (e.g., analogous to bicyclo[2.2.1]heptane derivatives in ). Reaction efficiency is quantified using metrics like yield, purity (via HPLC/GC-MS), and turnover frequency. Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal intermediates and transition states, reducing trial-and-error experimentation . Orthogonal design (e.g., varying catalysts, solvents, and temperatures) is recommended for parameter optimization .

Basic: What analytical techniques are most reliable for characterizing this compound, and how are reference standards validated?

Methodological Answer:
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) are critical for structural confirmation. Reference standards (e.g., benzophenone derivatives in ) must be validated via cross-laboratory reproducibility tests and purity assessments (>95% by HPLC). For trace impurities, tandem MS/MS with collision-induced dissociation (CID) is advised .

Advanced: How can computational models (e.g., DFT or molecular dynamics) guide the optimization of reaction conditions for this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates activation energies for proposed reaction pathways, identifying bottlenecks (e.g., steric hindrance in the bicyclic structure). Molecular dynamics simulations predict solvent effects and temperature-dependent conformational changes. ICReDD’s integrated approach combines these with experimental feedback loops to refine synthetic routes . For example, simulating benzyl group interactions can optimize protecting group strategies .

Advanced: How should researchers design experiments to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to probe conformational exchange. Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} shifts with computed NMR spectra (e.g., using Gaussian software). Spiking experiments with authenticated standards (e.g., benzyloxycarbonyl derivatives in ) can isolate impurities .

Advanced: What factorial design approaches are suitable for optimizing the synthesis of this compound?

Methodological Answer:
A 2k2^k factorial design is ideal for screening variables (e.g., catalyst loading, solvent polarity). For example, a 3-factor design (temperature, pressure, stoichiometry) with response surface methodology (RSM) identifies non-linear interactions. Orthogonal arrays (e.g., Taguchi methods) minimize experimental runs while maximizing data resolution . Post-hoc regression analysis quantifies parameter significance .

Advanced: How can researchers address discrepancies in bioactivity data across studies involving this compound?

Methodological Answer:
Discrepancies may stem from batch-to-batch variability or assay conditions. Implement strict quality control (e.g., LC-MS purity checks) and standardized bioassay protocols (e.g., fixed incubation times, solvent controls). Meta-analyses using hierarchical Bayesian models can statistically reconcile divergent datasets .

Basic: What are the best practices for scaling up laboratory-scale synthesis to pilot production?

Methodological Answer:
Scale-up requires addressing heat/mass transfer limitations. Use microreactors for exothermic steps (e.g., cyclization) and membrane separation technologies (e.g., nanofiltration) for purification . Kinetic studies (e.g., Arrhenius plots) ensure reaction consistency across scales. Process simulation tools (e.g., COMSOL Multiphysics) model flow dynamics and optimize reactor geometry .

Advanced: How can AI-driven autonomous laboratories enhance the discovery of derivatives or analogs?

Methodological Answer:
AI platforms automate reaction condition screening (e.g., robotic liquid handlers) and analyze spectral data in real time. Reinforcement learning algorithms iteratively refine synthetic routes based on yield/purity feedback. For example, ICReDD’s workflow integrates AI-predicted reaction pathways with high-throughput experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
Reactant of Route 2
10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.